![molecular formula C36H65NO13 B159579 Erythromycin C CAS No. 1675-02-1](/img/structure/B159579.png)
Erythromycin C
描述
红霉素C是一种由细菌红霉素链霉菌(以前称为红霉素链霉菌)产生的大环内酯类抗生素。 它是几种红霉素化合物中的一种,其他化合物还包括红霉素A、B、D、E、F和G 。 红霉素C以其广谱抗菌活性而闻名,使其能够有效对抗多种细菌感染 .
准备方法
合成路线和反应条件: 红霉素C通常是在红霉素链霉菌发酵过程中通过生物合成产生的 。 该过程涉及在富含营养的培养基中培养细菌,然后提取和纯化抗生素化合物 。 制备方法可能包括将红霉素溶解在熔融脂质混合物中,然后在等渗HEPES缓冲液中重新水化 .
工业生产方法: 红霉素C的工业生产涉及使用红霉素链霉菌的大规模发酵过程。 发酵液随后经过各种分离和纯化技术,例如使用胶体液体气泡(CLA)的预分散溶剂萃取(PDSE) 。 这种方法有助于有效地从发酵液中分离出红霉素C。
化学反应分析
反应类型: 红霉素C会经历几种类型的化学反应,包括氧化、还原和取代 。 这些反应对于修饰化合物以增强其稳定性和功效至关重要。
常用试剂和条件: 参与红霉素C反应的常用试剂包括亲电试剂,如卤素和苯磺酰基化合物 。 反应通常在受控条件下进行,以确保实现所需的修饰。
主要形成的产物: 红霉素C反应形成的主要产物包括表现出改善的稳定性和抗菌活性的各种类似物和衍生物 。 这些修饰有助于克服红霉素C的局限性,例如其在酸性条件下的不稳定性 .
科学研究应用
Clinical Applications
Erythromycin C is utilized in treating a range of infections, including:
- Respiratory Infections : Effective against community-acquired pneumonia and Legionnaires' disease.
- Skin Infections : Used for conditions like acne when combined with topical agents such as tretinoin or benzoyl peroxide.
- Gastrointestinal Disorders : Off-label use for gastroparesis to enhance gastric motility due to its action as a motilin receptor agonist .
- Prophylaxis : Administered to prevent neonatal conjunctivitis and Group B streptococcal infection in newborns .
Resistance Patterns
Resistance to this compound has become a significant concern in clinical settings. Studies have shown varying resistance rates among different bacterial species:
- Campylobacter jejuni and Campylobacter coli : A study indicated that erythromycin resistance was notably higher in C. coli (59.23%) compared to C. jejuni (2.50%). Genetic analysis revealed mutations in the 23S rRNA and the presence of the erm(B) gene, contributing to multi-drug resistance .
This highlights the necessity for continuous surveillance of resistance patterns to maintain the efficacy of this compound.
Advanced Drug Formulations
Recent research has focused on improving the bioavailability and effectiveness of this compound through advanced drug delivery systems:
- Nanoparticle Formulations : These formulations enhance solubility and stability, addressing the challenges posed by Erythromycin's low water solubility and acid instability .
- Lung-targeted Formulations : Given its high accumulation in lung tissues, this compound is being investigated for targeted therapies in chronic obstructive pulmonary disease (COPD) and other respiratory conditions .
Case Study 1: Efficacy in Respiratory Infections
A comparative study evaluated the efficacy of Azithromycin versus Erythromycin in treating acute respiratory infections in children. Results showed a higher clinical cure rate with Azithromycin (94.8%) compared to Erythromycin (83.3%), indicating potential advantages of newer macrolides over traditional ones like this compound .
Case Study 2: Drug Interaction
A clinical study examined interactions between Carbamazepine and Erythromycin, revealing significant increases in serum carbamazepine concentrations when co-administered. This underscores the importance of monitoring drug interactions when prescribing this compound alongside other medications .
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Respiratory Infections | Community-acquired pneumonia, Legionnaires | Effective against resistant pathogens |
Skin Infections | Acne treatment | Used with topical agents |
Gastrointestinal Disorders | Gastroparesis | Off-label use as motilin receptor agonist |
Prophylaxis | Neonatal conjunctivitis | Prevents infections in newborns |
作用机制
相似化合物的比较
红霉素C是大环内酯类抗生素家族的一部分,该家族还包括阿奇霉素、克拉霉素和螺旋霉素 。 与这些类似化合物相比,红霉素C具有独特的结构,这有助于其广谱抗菌活性 。 它也有一些局限性,例如在酸性条件下的不稳定性,这些局限性已通过开发阿奇霉素和克拉霉素等类似物得到解决 .
类似化合物列表:- 红霉素A
- 红霉素B
- 阿奇霉素
- 克拉霉素
- 螺旋霉素
生物活性
Erythromycin C is a macrolide antibiotic that exhibits significant biological activity against various bacterial strains. This article delves into its antibacterial properties, mechanisms of action, resistance patterns, and clinical implications, supported by data tables and case studies.
Overview of this compound
This compound is one of the four main erythromycins (A, B, C, and D) derived from the fermentation of Saccharopolyspora erythraea. It is primarily effective against gram-positive bacteria and some gram-negative organisms. This compound's structure includes a lactone ring that plays a crucial role in its interaction with bacterial ribosomes.
Minimum Inhibitory Concentrations (MICs)
The antibacterial efficacy of this compound has been evaluated through various studies. The MIC values indicate the lowest concentration of the drug that inhibits bacterial growth. A comparative analysis of erythromycins A, B, C, and D against 21 gram-positive and 15 gram-negative microorganisms revealed:
Erythromycin Type | MIC (µg/mL) against Gram-Positive Bacteria | MIC (µg/mL) against Gram-Negative Bacteria |
---|---|---|
A | 0.5 - 4 | 16 - 128 |
B | 1 - 8 | 32 - >128 |
C | 2 - 16 | >128 |
D | 4 - >128 | >128 |
This compound demonstrated approximately half the activity of erythromycin A against most tested strains .
This compound exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. Specifically, it interferes with the translocation step during translation, preventing the growth and reproduction of bacteria. This mechanism is crucial for its effectiveness against susceptible organisms .
Resistance Patterns
The emergence of antibiotic resistance is a significant concern in clinical settings. Recent studies have highlighted varying resistance rates among different bacterial species:
- In Campylobacter jejuni, resistance to erythromycin was found to be as low as 2.5%, while Campylobacter coli exhibited a resistance rate of approximately 59.23% .
- Genetic analyses revealed mutations in the 23S rRNA gene and the presence of the erm(B) gene in resistant isolates, indicating a genetic basis for resistance development .
Case Studies
- Colchicine Toxicity : A case study reported a patient with familial Mediterranean fever who developed life-threatening colchicine toxicity after receiving erythromycin therapy. The interaction led to severe side effects including fever, diarrhea, and myalgia, highlighting the need for caution when prescribing erythromycin in patients on colchicine .
- Prophylaxis in Neonates : Erythromycin prophylaxis was historically recommended for neonates exposed to Chlamydia trachomatis. However, recent findings suggest that watchful waiting may be more effective due to potential risks such as pyloric stenosis associated with erythromycin use .
Research Findings
Recent research has focused on enhancing the delivery and efficacy of this compound through novel formulations:
- Nanostructured Lipid Carriers : Studies demonstrated that erythromycin loaded into nanostructured lipid carriers exhibited sustained release profiles, improving antibacterial activity against Streptococcus pyogenes compared to free erythromycin .
- Comparative Studies : Ongoing research continues to explore the comparative effectiveness of this compound against resistant strains and its potential role in combination therapies.
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRKHPRXPSWNT-QNPWSHAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-02-1 | |
Record name | Erythromycin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1675-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1675-02-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythromycin C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erythromycin C, similar to other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [] This binding inhibits bacterial protein synthesis by interfering with the translocation step of polypeptide elongation. [] While the exact mechanism of action may differ slightly from erythromycin A, the primary target and downstream effects are believed to be similar.
A: The molecular formula of this compound is C37H65NO12, and its molecular weight is 719.9 g/mol. []
A: Yes, the solution structure and 1H and 13C NMR spectral assignments of this compound have been determined in both organic and aqueous solutions. [, ] These studies revealed the presence of a 4:5 equilibrium mixture of the 9-ketone and 12,9-hemiacetal ring-chain tautomers in aqueous solution at ambient temperature. []
A: this compound is produced as a natural by-product during the fermentation process of erythromycin A by Saccharopolyspora erythraea. []
A: Several methods have been explored for the separation and purification of this compound, including reverse extraction with buffer solutions, [] high-speed countercurrent chromatography, [] and adsorption separation using macroporous resins like SP825. [] These methods exploit the differences in physicochemical properties between erythromycin A and C to achieve separation.
A: EryG catalyzes the 3''-O-methylation of this compound and D to form erythromycin A and B, respectively. [] Mutations in the eryG gene can lead to the accumulation of this compound and D in Saccharopolyspora erythraea cultures. [, ]
A: Yes, researchers have successfully produced this compound in Escherichia coli by expressing genes from the megalomicin biosynthetic pathway. [] This approach involved engineering two artificial operons to produce the necessary deoxysugar precursors and tailoring enzymes required to convert 6-deoxyerythronolide B to this compound. []
A: Yes, erythromycins H and I have been isolated from the halophilic actinomycete Actinopolyspora sp. YIM90600, which also produces high titers of this compound. [, ] These novel congeners provide insights into the structural diversity of erythromycin analogs potentially accessible by combinatorial biosynthesis. []
A: Yes, five novel pseudo-erythromycin derivatives, including pseudo-erythromycin A-6,9-hemiketal and 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal, have been identified in Streptomyces erythraea mother liquor concentrates. [] These derivatives are characterized by a 12-membered macrocyclic ring resulting from C13----C11 trans-lactonization and exhibit very little antimicrobial activity. []
A: this compound exhibits weaker antibacterial activity compared to erythromycin A. [, ] It generally shows about half the activity of erythromycin A against various gram-positive bacteria. []
A: Understanding the biosynthetic pathway and activity of this compound is crucial in the context of antimicrobial resistance as it can serve as a precursor for erythromycin A. [] Disrupting the final conversion steps can lead to the accumulation of this compound and could potentially contribute to the development of resistance.
A: While this compound itself is not currently used clinically, its presence as a significant component in commercial erythromycin preparations has been reported. [] This highlights the importance of monitoring and controlling the levels of this compound in pharmaceutical formulations.
A: Studying the biosynthesis, structure-activity relationships, and resistance mechanisms associated with this compound can inform the development of novel erythromycin analogs with improved activity, stability, and a broader spectrum of activity. [, ] This knowledge can contribute to the fight against antibiotic resistance by providing new therapeutic options.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。